molecular formula C26H22N4O2 B335927 5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B335927
M. Wt: 422.5 g/mol
InChI Key: MVJISSBIONZDRR-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

The synthesis of 5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of 5-amino-pyrazoles with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 5-amino-3-methylpyrazole with 4-ethoxybenzaldehyde and naphthyl isocyanate under acidic conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and naphthyl groups, using reagents like halogens or alkylating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar compounds to 5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-7-methyl-N-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-3-32-20-13-11-19(12-14-20)23-15-17(2)30-25(27-23)16-24(29-30)26(31)28-22-10-6-8-18-7-4-5-9-21(18)22/h4-16H,3H2,1-2H3,(H,28,31)

InChI Key

MVJISSBIONZDRR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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